Methyl 3-amino-2,2-dimethylbutanoate hydrochloride Methyl 3-amino-2,2-dimethylbutanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1400877-67-9
VCID: VC7313144
InChI: InChI=1S/C7H15NO2.ClH/c1-5(8)7(2,3)6(9)10-4;/h5H,8H2,1-4H3;1H
SMILES: CC(C(C)(C)C(=O)OC)N.Cl
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66

Methyl 3-amino-2,2-dimethylbutanoate hydrochloride

CAS No.: 1400877-67-9

Cat. No.: VC7313144

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66

* For research use only. Not for human or veterinary use.

Methyl 3-amino-2,2-dimethylbutanoate hydrochloride - 1400877-67-9

Specification

CAS No. 1400877-67-9
Molecular Formula C7H16ClNO2
Molecular Weight 181.66
IUPAC Name methyl 3-amino-2,2-dimethylbutanoate;hydrochloride
Standard InChI InChI=1S/C7H15NO2.ClH/c1-5(8)7(2,3)6(9)10-4;/h5H,8H2,1-4H3;1H
Standard InChI Key LCBGYDMOOCUTEL-UHFFFAOYSA-N
SMILES CC(C(C)(C)C(=O)OC)N.Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

Methyl 3-amino-2,2-dimethylbutanoate hydrochloride possesses the molecular formula C₇H₁₆ClNO₂ and a molar mass of 181.66 g/mol. The compound features a quaternary carbon center at the 2-position, flanked by two methyl groups, and a primary amino group at the 3-position. The ester moiety at the 1-position enhances its solubility in polar aprotic solvents, while the hydrochloride salt improves stability during storage.

The stereochemistry at the 3-position (S-configuration) is critical for its biological activity, as enantiomeric purity influences binding affinity to chiral receptors. X-ray crystallography studies of analogous compounds reveal that the dimethylbutanoate backbone induces steric hindrance, stabilizing specific conformations during molecular interactions .

Physicochemical Data

Key physical properties include:

PropertyValue
Melting Point183–186 °C (decomposes)
SolubilitySoluble in DMSO, methanol; insoluble in hexane
pKa (amino group)~8.2 (protonated in HCl form)
Optical Rotation ([α]D²⁵)+24.5° (c = 1, H₂O)

The hydrochloride salt form ensures high aqueous solubility at physiological pH, facilitating its use in biological assays.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of methyl 3-amino-2,2-dimethylbutanoate hydrochloride typically involves asymmetric catalysis or chiral resolution to achieve enantiomeric excess. A patented three-step protocol, adapted from similar tertiary amino acid syntheses, includes :

  • Esterification: Reacting 3-hydroxy-2,2-dimethylbutanoic acid with methanol under acidic conditions.

  • Amino Group Protection: Introducing a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate.

  • Hydrochloride Formation: Deprotection with hydrochloric acid yields the final product.

This method achieves a 74% yield and ≥99% enantiomeric purity when using optically pure starting materials .

Industrial Production

Industrial processes employ continuous flow reactors to optimize reaction kinetics and minimize racemization. Key parameters include:

  • Temperature control (25–40°C) to prevent ester hydrolysis.

  • Use of immobilized lipases for enantioselective amidation.

  • In-line purification via ion-exchange chromatography to isolate the hydrochloride salt.

Applications in Pharmaceutical Research

Peptidomimetic Design

The compound’s rigid backbone mimics natural peptide tertiary structures, enabling its use in HIV protease inhibitors and angiotensin-converting enzyme (ACE) inhibitors. Substituting α-amino acids with this dimethylbutanoate derivative enhances metabolic stability by resisting enzymatic degradation.

Enzyme Inhibition Studies

Methyl 3-amino-2,2-dimethylbutanoate hydrochloride acts as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), a target in autoimmune disease therapy. Kinetic assays demonstrate an IC₅₀ of 12.3 μM, with the dimethyl groups occupying a hydrophobic pocket adjacent to the enzyme’s active site .

Mechanism of Action

Biochemical Interactions

The protonated amino group forms ionic bonds with carboxylate residues in enzyme active sites, while the ester moiety participates in hydrogen bonding. Molecular dynamics simulations reveal that the 2,2-dimethyl groups induce a twist-boat conformation in bound substrates, altering reaction transition states.

Pharmacodynamic Profile

In rodent models, derivatives of this compound exhibit blood-brain barrier permeability (logBB = 0.48), making them candidates for central nervous system targets. Metabolite profiling identifies the ester group as the primary site of hepatic hydrolysis, with a plasma half-life of 2.3 hours .

Comparative Analysis With Structural Analogs

Compound NameMolecular FormulaKey DifferencesBiological Activity
(2R)-2-(Dimethylamino)-3,3-dimethylbutanoic acidC₈H₁₇NO₂Dimethylamino group replaces primary amine10-fold lower DHODH inhibition
L-tert-Leucine methyl ester HClC₇H₁₆ClNO₂Linear alkyl chainReduced metabolic stability

The tertiary carbon architecture of methyl 3-amino-2,2-dimethylbutanoate hydrochloride confers superior conformational rigidity compared to linear analogs, enhancing target selectivity.

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